molecular formula C27H46NO4+ B10765822 Arachidonoyl-L-carnitine (chloride)

Arachidonoyl-L-carnitine (chloride)

Cat. No.: B10765822
M. Wt: 448.7 g/mol
InChI Key: RBFQHRALHSUPIA-ZEGAFRGUSA-O
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Description

Arachidonoyl-L-carnitine (chloride) (C₂₀:4 carnitine) is a long-chain acylcarnitine derived from the conjugation of L-carnitine with arachidonic acid (C20:4 ω-6). Its molecular formula is C₂₇H₄₆ClNO₄, with a molecular weight of 484.11 g/mol . The compound is soluble in organic solvents such as DMSO (10 mg/mL), ethanol (30 mg/mL), and PBS (10 mg/mL), and it is stored at -80°C for stability .

Biologically, it facilitates the transport of arachidonic acid into mitochondria for β-oxidation by forming esterified carnitine intermediates. This process is critical for energy production and metabolic regulation. Elevated levels of arachidonoyl-L-carnitine have been linked to obesity-associated inflammation and metabolic dysfunction, making it a biomarker for metabolic disorders . Key studies by Osmundsen et al. (1982) and Sampey et al. (2012) highlight its role in mitochondrial β-oxidation of polyunsaturated fatty acids and its utility in metabolomic profiling .

Properties

Molecular Formula

C27H46NO4+

Molecular Weight

448.7 g/mol

IUPAC Name

[(2R)-3-carboxy-2-[(5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium

InChI

InChI=1S/C27H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4/h9-10,12-13,15-16,18-19,25H,5-8,11,14,17,20-24H2,1-4H3/p+1/b10-9-,13-12+,16-15-,19-18-/t25-/m1/s1

InChI Key

RBFQHRALHSUPIA-ZEGAFRGUSA-O

Isomeric SMILES

CCCCC/C=C\C/C=C/C/C=C\C/C=C\CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C

Origin of Product

United States

Preparation Methods

Acid Chloride Activation Approach

The most common method involves acylation of L-carnitine hydrochloride with arachidonic acid derivatives. A generalized procedure includes:

  • Activation of Arachidonic Acid :

    • Arachidonic acid is converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

    • Reaction Conditions :

      • Temperature: 0–25°C

      • Solvent: Dichloromethane or tetrahydrofuran

      • Catalyst: Pyridine or triethylamine

  • Reaction with L-Carnitine Hydrochloride :

    • L-Carnitine hydrochloride is added to the acid chloride mixture.

    • Reaction Parameters :

      • Molar Ratio (Acid Chloride:L-Carnitine): 1.1–1.3:1

      • Temperature: 25–40°C

      • Duration: 2–6 hours

  • Purification :

    • Column Chromatography : Removes unreacted carnitine and side products.

    • Anion Exchange : Converts counter-ions to inner salts (e.g., replacing chloride with hydroxide).

Parameter Optimal Range Impact
Molar Ratio1.1–1.3:1Maximizes acylation efficiency
Temperature25–40°CPrevents thermal degradation
Reaction Time2–6 hoursAchieves >90% conversion

Thionyl Chloride Activation for Carboxylic Acids

When arachidonic acid chloride is unavailable, direct activation of the carboxylic acid is employed:

  • Thionyl Chloride Treatment :

    • Arachidonic acid reacts with SOCl₂ to form the acid chloride.

    • Byproducts : HCl and SO₂ (removed via nitrogen gas).

  • Subsequent Acylation :

    • The acid chloride is reacted with L-carnitine hydrochloride under anhydrous conditions.

Critical Reaction Parameters and Optimization

Solvent Selection

Solvent Role Concentration Advantage
DichloromethaneReactant and product100%High solubility, inert
TetrahydrofuranPolar aprotic solvent100%Enhances reactivity
AcetonitrileChromatography mobile phase50–95%High elution efficiency

Stability Considerations

  • Chloroform Solutions : Stable for short-term storage but require evaporation for aqueous use.

  • Aqueous Solutions : Limited to 1 day due to hydrolysis risks.

Purification and Isolation Techniques

Column Chromatography

Step Method Purpose
Primary Purification Silica gel chromatographyRemoves unreacted acid chloride
Salt Conversion Weakly basic anion exchangeConverts chloride to hydroxide

Recrystallization

  • Solvent : Isopropanol or acetone.

  • Yield : ~55–80% after column purification.

Solvent Solubility (mg/mL) Application
PBS (pH 7.2)1Biological assays
DMSO10Stock solutions
Ethanol30Intermediate storage

Handling Note : Residual organic solvents (e.g., chloroform) must be minimized to avoid interference in biological experiments.

Quality Control and Purity Assessment

Analytical Techniques

Method Parameter Detection Limit
HPLC Purity, retention time≥95% purity
LC-MS Molecular ion (m/z)484.1 [M+H]⁺
NMR StereochemistryConfirm (R)-configuration

Chiral Purity

  • Resolution : Achieved via optically active reagents (e.g., N-acetylproline) in precursor synthesis.

  • D-Carnitine Content : <2% in high-purity batches.

Industrial-Scale Production Considerations

Cost-Effective Synthesis

  • Raw Materials : L-Carnitine hydrochloride (≤$100/kg) and arachidonic acid (≤$50/kg).

  • Yield Optimization : Continuous aqueous-phase reactions reduce purification costs.

Environmental Impact

  • Byproducts : HCl and SO₂ require neutralization and scrubbing.

Research Findings and Applications

Metabolic Impact

  • Mitochondrial Function : Enhances arachidonic acid oxidation in diabetic myocardium.

  • Toxicity Correlation : Elevated serum levels linked to adverse cardiometabolic outcomes in hypertensive patients.

Synthetic Challenges

  • Stereochemical Control : Requires enantiomerically pure L-carnitine.

  • Side Reactions : Hydrolysis of acid chloride under humid conditions .

Chemical Reactions Analysis

Types of Reactions: Arachidonoyl-L-carnitine (chloride) can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert Arachidonoyl-L-carnitine (chloride) into its reduced forms, potentially altering its biological properties.

    Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroperoxides, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Metabolic Health

Role in Fatty Acid Metabolism
Arachidonoyl-L-carnitine plays a crucial role in transporting long-chain fatty acids into the mitochondria for oxidation, which is essential for energy production. It acts as a carrier that facilitates the entry of fatty acids into the mitochondria, where they undergo β-oxidation to generate ATP, the energy currency of the cell. This function is particularly significant in conditions of metabolic stress, where efficient energy production is critical .

Impact on Insulin Sensitivity
Research indicates that Arachidonoyl-L-carnitine may influence insulin sensitivity positively. In diabetic models, supplementation with L-carnitine derivatives has shown improvements in glucose metabolism and reductions in insulin resistance . The compound's ability to enhance fatty acid oxidation may help mitigate the effects of obesity and type 2 diabetes by promoting better metabolic profiles in affected individuals .

Cardiovascular Disease

Protective Effects on Cardiac Function
Arachidonoyl-L-carnitine has been investigated for its cardioprotective properties. Studies suggest that it may help reduce oxidative stress and inflammation within cardiac tissues, which are critical factors in the pathogenesis of cardiovascular diseases . Its role in enhancing mitochondrial function can lead to improved energy metabolism in heart cells, potentially alleviating symptoms associated with heart failure .

Biomarker for Cardiometabolic Responses
The presence of Arachidonoyl-L-carnitine has been associated with adverse cardiometabolic responses, particularly in hypertensive patients treated with certain medications like atenolol. This suggests that monitoring levels of this compound could provide insights into cardiovascular health and treatment efficacy .

Neuroprotection

Potential Benefits in Neurodegenerative Diseases
Emerging evidence points to the potential use of Arachidonoyl-L-carnitine as a neuroprotective agent. Research has shown that L-carnitine derivatives may support neuronal health by improving mitochondrial function and reducing apoptosis (programmed cell death) in neuronal cells . There is ongoing research into its effectiveness against conditions such as Alzheimer's disease, where mitochondrial dysfunction plays a significant role in disease progression.

Acetylcholine Synthesis Support
Arachidonoyl-L-carnitine may also support acetylcholine synthesis, which is crucial for memory and cognitive functions. This aspect is particularly relevant in studies exploring treatments for Alzheimer's disease and other forms of dementia .

Biomarker Applications

Mitochondrial Biomarkers
Arachidonoyl-L-carnitine is being studied as a potential biomarker for mitochondrial dysfunction and metabolic disorders. The analysis of acylcarnitines, including Arachidonoyl-L-carnitine, can provide insights into metabolic flexibility and the overall health status of individuals . This application is particularly valuable in newborn screening for genetic disorders affecting fatty acid metabolism.

Summary of Applications

Application AreaKey Findings
Metabolic Health Enhances fatty acid oxidation; improves insulin sensitivity
Cardiovascular Disease Reduces oxidative stress; may serve as a biomarker for heart health
Neuroprotection Potential benefits in neurodegenerative diseases; supports acetylcholine synthesis
Biomarker Applications Useful for assessing mitochondrial function and metabolic disorders

Mechanism of Action

Arachidonoyl-L-carnitine (chloride) facilitates the transport of fatty acids into the mitochondria by forming esterified carnitine derivatives. These derivatives are then transported across the mitochondrial membrane, where they undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and mitochondrial transport proteins, which are essential for the proper functioning of this transport mechanism .

Comparison with Similar Compounds

Comparison with Similar Acylcarnitine Compounds

Acylcarnitines vary in chain length, saturation, and biological functions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Acylcarnitines

Compound Name Chain Length/Saturation Molecular Formula Molecular Weight (g/mol) Solubility Key Functions Research Applications
Arachidonoyl-L-carnitine C20:4 (polyunsaturated) C₂₇H₄₆ClNO₄ 484.11 DMSO, ethanol, PBS Mitochondrial transport of arachidonic acid; biomarker for metabolic disorders Obesity-associated inflammation, metabolomics
Stearoyl-L-carnitine C18:0 (saturated) C₂₅H₅₀ClNO₄ 468.11 DMSO, methanol Inhibits glycine transporter 2 (GlyT2); lipid metabolism studies Neurotransmission, lipid signaling
Lauroyl-L-carnitine C12:0 (saturated) C₁₉H₃₈ClNO₄ 379.96 DMSO (50 mg/mL) Surfactant; permeabilizes gut cells for drug delivery Biomarker for carnitine deficiency; intestinal transport studies
Palmitoyl-L-carnitine C16:0 (saturated) C₂₃H₄₆ClNO₄ 436.07 Water, ethanol Mitochondrial β-oxidation intermediate; induces cancer cell death Cancer research (glutathione depletion in colorectal cancer)
Linoleoyl-L-carnitine C18:2 (polyunsaturated) C₂₅H₄₆ClNO₄ 460.10 Organic solvents Marker for drug-induced hepatic stress (e.g., isoniazid toxicity) Toxicology, drug metabolism studies
Butyryl-L-carnitine C4:0 (short-chain) C₁₁H₂₂ClNO₄ 259.75 Water, PBS Inhibits intestinal carnitine transporters Genetic metabolic disorders (e.g., carnitine-acylcarnitine translocase deficiency)

Key Differentiators

Chain Length and Saturation: Arachidonoyl-L-carnitine is unique due to its C20:4 polyunsaturated backbone, derived from arachidonic acid. This structure enhances membrane fluidity and signaling activity compared to saturated analogs like stearoyl- or palmitoyl-carnitine . Short-chain acylcarnitines (e.g., butyryl) are more water-soluble and involved in rapid energy production, whereas long-chain variants (e.g., arachidonoyl, stearoyl) require carnitine palmitoyltransferase (CPT) for mitochondrial entry .

Biological Roles: Arachidonoyl-L-carnitine is pro-inflammatory in obesity models, while palmitoyl-L-carnitine promotes cancer cell apoptosis via oxidative stress . Lauroyl-L-carnitine acts as a surfactant in drug delivery, unlike other acylcarnitines .

Research Utility: Arachidonoyl-L-carnitine is critical in metabolomics to identify metabolic syndrome, whereas stearoyl-L-carnitine is used in neuroscience to study GlyT2 inhibition . Linoleoyl-L-carnitine serves as a biomarker for hepatic stress, distinguishing it from arachidonoyl’s role in systemic inflammation .

Q & A

Q. What is the primary biochemical role of Arachidonoyl-L-carnitine (chloride) in mitochondrial fatty acid metabolism?

Arachidonoyl-L-carnitine (chloride) facilitates the transport of arachidonic acid (C20:4) into mitochondria for β-oxidation. This process involves carnitine palmitoyltransferase (CPT) enzymes, which catalyze the transfer of fatty acids from acyl-CoA esters to carnitine derivatives. Studies indicate that its accumulation may reflect impaired β-oxidation of polyunsaturated fatty acids (PUFAs), particularly under conditions of mitochondrial dysfunction or pharmacological inhibition (e.g., clofibrate treatment) .

Q. How can researchers detect and quantify Arachidonoyl-L-carnitine (chloride) in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting acylcarnitines, including Arachidonoyl-L-carnitine (chloride). Methodological steps include:

  • Sample preparation : Use methanol-based extraction to isolate acylcarnitines from plasma or tissue homogenates.
  • Chromatography : Employ reverse-phase columns with gradients optimized for polar lipid separation.
  • Quantification : Utilize stable isotope-labeled internal standards (e.g., deuterated carnitine derivatives) for accurate calibration .

Q. What are the solubility characteristics of Arachidonoyl-L-carnitine (chloride), and how should researchers prepare stock solutions?

The compound is soluble in dimethyl sulfoxide (DMSO) at 10 mM concentrations. For experimental use:

  • Warm the solution to 37°C and vortex briefly to ensure homogeneity.
  • Avoid aqueous buffers without organic solvents, as precipitation may occur.
  • Prepare fresh aliquots for each experiment due to instability in solution .

Advanced Research Questions

Q. What experimental considerations are critical when designing studies to assess Arachidonoyl-L-carnitine (chloride) in β-oxidation inhibition models?

Key considerations include:

  • Mitochondrial isolation : Use differential centrifugation to obtain intact mitochondria from liver or muscle tissues.
  • Inhibition protocols : Treat models with clofibrate (a PPARα agonist) to induce β-oxidation inhibition and monitor acylcarnitine accumulation.
  • Control groups : Include wild-type and CPT1/2-deficient models to distinguish primary vs. secondary metabolic effects.
  • Time-resolved sampling : Collect serial samples to track dynamic changes in acylcarnitine profiles .

Q. How can contradictory findings regarding Arachidonoyl-L-carnitine (chloride)'s role in inflammatory processes be resolved methodologically?

Contradictions may arise from:

  • Model specificity : In vitro vs. in vivo systems (e.g., hepatocytes vs. whole-organism responses).
  • Dose dependency : Pro-inflammatory effects at high concentrations vs. homeostatic roles at physiological levels. Resolution strategies:
  • Multi-omics integration : Pair metabolomic data with transcriptomic/proteomic profiling to identify upstream regulators (e.g., NF-κB or PPAR pathways).
  • Tracer studies : Use isotopically labeled arachidonic acid to trace metabolic flux and correlate with cytokine production .

Q. What strategies optimize the integration of Arachidonoyl-L-carnitine (chloride) measurements with broader metabolomic profiling?

  • Workflow harmonization : Standardize sample extraction protocols across lipidomic and metabolomic platforms to minimize variability.
  • Data normalization : Use batch correction algorithms (e.g., Combat) to account for technical noise in LC-MS datasets.
  • Pathway mapping : Tools like MetaboAnalyst or KEGG can link acylcarnitine levels to mitochondrial dysfunction or oxidative stress pathways.
  • Cross-validation : Validate findings in independent cohorts or using orthogonal methods (e.g., enzymatic assays for β-oxidation activity) .

Methodological Challenges

Q. What are the limitations of using Arachidonoyl-L-carnitine (chloride) as a biomarker for mitochondrial disorders?

  • Specificity : Elevated levels may occur in both genetic (e.g., CPT2 deficiency) and acquired (e.g., drug-induced) mitochondrial dysfunction.
  • Context dependency : Levels fluctuate with dietary lipid intake, requiring fasting controls in clinical studies.
  • Sensitivity : LC-MS detection thresholds must be validated against patient phenotypes to avoid false negatives .

Q. How should researchers address batch-to-batch variability in synthetic Arachidonoyl-L-carnitine (chloride) reagents?

  • Quality control : Request certificates of analysis (COAs) from suppliers, verifying purity (>95%) via NMR or HPLC.
  • In-house validation : Perform spike-and-recovery experiments in biological matrices to confirm consistency.
  • Alternative sourcing : Cross-validate results using reagents from multiple suppliers (e.g., Cayman Chemical vs. GLPBIO) .

Integration with Emerging Techniques

Q. How can CRISPR/Cas9 models enhance mechanistic studies of Arachidonoyl-L-carnitine (chloride) in lipid metabolism?

  • Gene knockout : Generate CPT1A/CPT2-knockout cell lines to study compensatory pathways in acylcarnitine accumulation.
  • In vivo tagging : Use tissue-specific promoters to disrupt carnitine shuttling in organs like the liver or heart.
  • Single-cell metabolomics : Apply spatial transcriptomics to dissect cell-type-specific responses to acylcarnitine overload .

Q. What role does Arachidonoyl-L-carnitine (chloride) play in the crosstalk between lipid metabolism and epigenetic regulation?

Emerging evidence suggests that:

  • Histone acetylation : Arachidonic acid derivatives may serve as substrates for acetyl-CoA synthesis, influencing chromatin remodeling.
  • DNA methylation : Chronic mitochondrial stress linked to acylcarnitine accumulation could alter methylation patterns via SAM/SAH ratio changes.
    Methodological approach: Combine ChIP-seq with metabolomic profiling in models of metabolic syndrome .

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